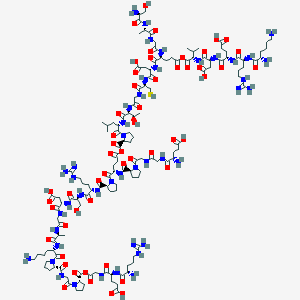![molecular formula C8H12N2O2 B055300 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 113932-54-0](/img/structure/B55300.png)
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (MMTP) is a synthetic compound that belongs to the class of isoxazolopyridines. It is a potent and selective agonist for the GABA-B receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system. MMTP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine acts as a selective agonist for the GABA-B receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release and the modulation of ion channels, resulting in a decrease in neuronal excitability. 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to enhance GABA-B receptor function and increase the inhibitory effects of GABA in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, reduce the release of glutamate, and modulate the activity of ion channels. 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several advantages for lab experiments. It is a highly selective agonist for the GABA-B receptor, which allows for precise modulation of neuronal activity. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis and purification. It is also relatively expensive and may not be readily available for all research purposes.
Direcciones Futuras
There are several potential future directions for the study of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of interest is the development of more potent and selective GABA-B receptor agonists with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, the study of the long-term effects of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine on neuronal function and behavior is an important area of future research.
Métodos De Síntesis
The synthesis of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 4-methyl-5-nitroso-2,3-dihydropyridine with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. This method has been optimized to produce high yields of pure 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine with good reproducibility.
Aplicaciones Científicas De Investigación
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and addiction. It has been shown to have anxiolytic, antidepressant, anticonvulsant, and anti-addictive effects in animal models. 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been investigated for its potential use in the treatment of chronic pain, schizophrenia, and cognitive disorders.
Propiedades
Número CAS |
113932-54-0 |
|---|---|
Nombre del producto |
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-methoxy-4-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N2O2/c1-5-7-6(3-4-9-5)12-10-8(7)11-2/h5,9H,3-4H2,1-2H3 |
Clave InChI |
OXIBGWROTHBWBX-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CCN1)ON=C2OC |
SMILES canónico |
CC1C2=C(CCN1)ON=C2OC |
Sinónimos |
Isoxazolo[4,5-c]pyridine, 4,5,6,7-tetrahydro-3-methoxy-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)

![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)

![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
